molecular formula C15H16N2O B2892333 (2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one CAS No. 1321895-49-1

(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one

Cat. No. B2892333
CAS RN: 1321895-49-1
M. Wt: 240.306
InChI Key: WCOFYCYVMITNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes its reactivity with various reagents, the mechanism of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, refractive index, and spectral properties .

Scientific Research Applications

Antibacterial and Antifungal Agents

Azole derivatives, including imidazole, benzimidazole, triazole, and tetrazole, have garnered attention as potent antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing significant antimicrobial activity. For example, fluconazole base structures and triazole derivatives bearing nitrophenyl and coumarin moieties exhibit notable antibacterial and antifungal activities, respectively. These findings suggest that the compound , being an azole derivative, could potentially have applications in developing new antimicrobial agents (Emami et al., 2022).

Central Nervous System Acting Drugs

Conversion of azole groups, including benzimidazoles and imidazoles, into more potent central nervous system (CNS) drugs has been explored. The modification of these compounds can lead to drugs with agonistic, antagonistic, depressant, and stimulant activities on the CNS, indicating the potential of azole derivatives in treating neurological disorders (Saganuwan, 2020).

Antioxidant Capacity

Azole derivatives have been investigated for their antioxidant capacity, particularly through assays like ABTS/PP decolorization. These studies shed light on the reaction pathways and the potential of azole compounds in enhancing antioxidant capacity, which could be relevant for the compound (Ilyasov et al., 2020).

Synthetic Utilities

The synthetic utility of azole compounds, including the development of benzimidazoles, quinoxalines, and benzo[diazepines, highlights the chemical versatility and potential applications of these compounds in creating a range of biologically active molecules. This versatility suggests potential research avenues for exploring the synthesis and biological activities of the specific compound (Ibrahim, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This includes its interaction with biological molecules, its effect on cellular processes, and its overall effect on the organism .

Safety and Hazards

The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOFYCYVMITNMB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.